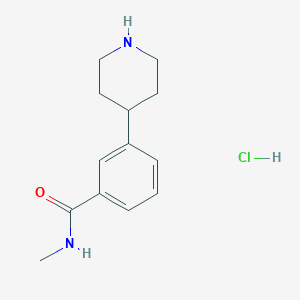![molecular formula C20H17FN4O B2935772 3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685109-42-6](/img/structure/B2935772.png)
3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines. Pyrazolo[1,5-a]pyrimidines are a type of heterocyclic aromatic organic compounds that are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazolo[1,5-a]pyrimidine core with various substituents at the 3rd, 6th, and 7th positions .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrazolo[1,5-a]pyrimidines can undergo various reactions including substitutions, additions, and cyclizations .
科学的研究の応用
Fluorescent Probes and Functional Fluorophores
A study demonstrates the use of 3-formylpyrazolo[1,5-a]pyrimidines, related to the compound , as key intermediates for the synthesis of functional fluorophores. These fluorophores exhibit significant fluorescence and photophysical properties, making them potentially useful as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Antitumor and Antimicrobial Activities
Another research aspect focuses on the synthesis of novel N-arylpyrazole-containing compounds, leveraging the structural foundation of pyrazolo[1,5-a]pyrimidines. These compounds have shown promising results in antitumor and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).
A3 Adenosine Receptor Antagonists
Pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent human A3 adenosine receptor antagonists. Their development includes structural modifications to enhance binding efficiency and selectivity, contributing to the exploration of new treatments for conditions like neurodegenerative diseases (Squarcialupi et al., 2013).
Cognitive Impairment Treatment
The synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones and their evaluation as phosphodiesterase 1 (PDE1) inhibitors highlight the compound's relevance in addressing cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. The systematic optimization of these compounds, aiming for picomolar inhibitory potency, underscores the therapeutic potential of this chemical class (Li et al., 2016).
Chemical Synthesis Intermediates
The compound's utility extends to being a building block in chemical syntheses, such as the three-component synthesis of substituted pyrazoles. These syntheses are foundational for creating diverse molecules with potential applications in drug development and material science (Fedorova et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-12-18(14-5-9-16(26-2)10-6-14)19(22)25-20(24-12)17(11-23-25)13-3-7-15(21)8-4-13/h3-11H,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTPSXSLYSUEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(2-ethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2935692.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2935697.png)
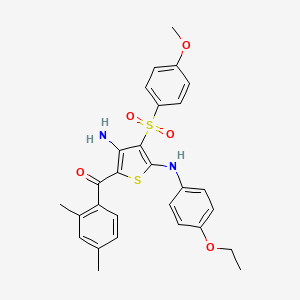
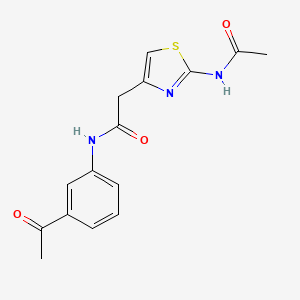
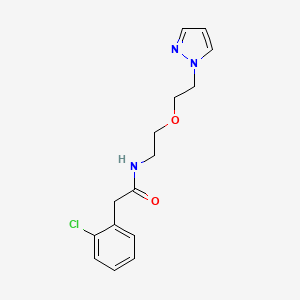

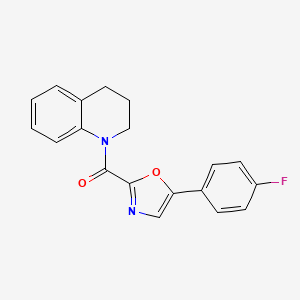

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2935705.png)
![(1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester](/img/structure/B2935710.png)

